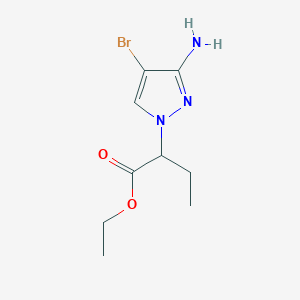

Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18162886

Molecular Formula: C9H14BrN3O2

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14BrN3O2 |

|---|---|

| Molecular Weight | 276.13 g/mol |

| IUPAC Name | ethyl 2-(3-amino-4-bromopyrazol-1-yl)butanoate |

| Standard InChI | InChI=1S/C9H14BrN3O2/c1-3-7(9(14)15-4-2)13-5-6(10)8(11)12-13/h5,7H,3-4H2,1-2H3,(H2,11,12) |

| Standard InChI Key | KNHXDVIJEXSFAU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)OCC)N1C=C(C(=N1)N)Br |

Introduction

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate is a synthetic organic compound classified under the category of pyrazole derivatives. This compound features a unique structure, including an ethyl ester functional group, an amino group, and a pyrazole ring substituted with a bromine atom. The molecular weight of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate is approximately 276.13 g/mol.

Synthesis of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate

The synthesis of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate typically involves a multi-step reaction process. The initial steps include the reaction of ethyl 2-bromobutanoate with 3-amino-4-bromo-1H-pyrazole. This reaction is often carried out under basic conditions, utilizing a base such as potassium carbonate or sodium hydride in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthesis Steps:

-

Preparation of Reactants: Ethyl 2-bromobutanoate and 3-amino-4-bromo-1H-pyrazole are prepared according to standard procedures.

-

Nucleophilic Substitution Reaction: The reaction mixture is heated under reflux in an aprotic solvent with a suitable base.

-

Isolation and Purification: The product is isolated through filtration and purified via recrystallization.

Key Structural Features:

-

Pyrazole Ring: A five-membered ring with two nitrogen atoms.

-

Amino Group: Enhances reactivity and biological activity.

-

Bromine Atom: Influences chemical reactivity and interactions with biological targets.

Chemical Reactions

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate can undergo several types of chemical reactions, including:

-

Hydrogenation: Using catalysts like palladium on carbon.

-

Coupling Reactions: Facilitated by the presence of the bromine atom.

-

Substitution Reactions: Involving reagents such as sodium azide or thiourea.

Biological Activity and Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate involves its interaction with specific biological targets. The amino group and bromine substituent enhance its ability to form hydrogen bonds, facilitating interactions with proteins and enzymes. This capability allows the compound to modulate enzyme activity or inhibit specific pathways, which is crucial for its potential therapeutic effects against various diseases.

Potential Applications:

-

Medicinal Chemistry: Potential therapeutic applications in treating diseases by modulating enzyme activities.

-

Biological Studies: Used in assays to study effects on biological pathways.

Comparison with Similar Compounds

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives, such as Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoate and Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate. The presence of different halogen atoms (bromine vs. chlorine vs. iodine) significantly influences their reactivity and biological activity.

Comparison Table:

| Compound Name | Molecular Weight (g/mol) | Unique Features |

|---|---|---|

| Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)butanoate | 276.13 | Bromine atom enhances reactivity |

| Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)butanoate | 231.68 | Chlorine atom influences stability and activity |

| Ethyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate | 350.20 | Iodine atom enhances interactions with biological targets |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume